3-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoic acid
Description
3-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoic acid (CAS: Not explicitly listed in evidence; molecular formula inferred as C₁₅H₁₉BrNO₄) is a specialized organic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group, a 4-bromophenyl substituent, and a 2-methylpropanoic acid backbone. This structure combines steric protection (via the Boc group) with enhanced lipophilicity (due to the bromophenyl group), making it valuable in pharmaceutical and agrochemical synthesis as a building block for active intermediates .
Properties
IUPAC Name |
3-(4-bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYWAMZOHWXACO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
The bromination occurs in water with sodium bicarbonate (660 kg) and bromine (330 kg) at 25–35°C for 10 hours. The aqueous environment suppresses the formation of meta- and ortho-brominated isomers, achieving a para-selectivity of >99% (GC purity: 99.28% para isomer, 0.72% meta isomer). The reaction proceeds via electrophilic aromatic substitution, where the electron-donating methyl group directs bromine to the para position.
Key Parameters :
Purification and Challenges
Post-reaction, the product is extracted with dichloromethane, and the aqueous phase is acidified to pH 5 with hydrochloric acid to precipitate the crude acid. Industrial scalability is hindered by the need to avoid carbon tetrachloride, a class I solvent, necessitating alternative extraction solvents like toluene.
Introduction of the Boc-Protected Amino Group
The tert-butoxycarbonyl (Boc) group is introduced to protect the amino functionality during subsequent reactions. This step often follows bromination and esterification.
Esterification and Amination
The brominated acid is converted to its methyl ester using methanol and sulfuric acid. In WO2012/119941 , similar substrates undergo esterification with potassium carbonate in dimethylformamide (DMF). The ester intermediate is then aminated via a Hofmann rearrangement or nucleophilic substitution.
Example Protocol :
Boc Protection Strategies
The Boc group is introduced using Boc anhydride or Boc-Cl in dichloromethane or DMF. PubChem CID 15735975 highlights the use of Boc₂O with sodium carbonate, yielding methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate with 79% efficiency.
Critical Considerations :
-
Base : Sodium bicarbonate or triethylamine
-
Solvent : Dichloromethane or toluene
Alternative Synthetic Routes
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-4-Bromophenylalanine demonstrates the applicability of SPPS for bromophenylalanine derivatives. While Fmoc is used here, Boc-protected analogs can be synthesized by substituting Fmoc-Cl with Boc₂O. This method offers high purity but requires specialized resin and is less scalable.
Radical Amination
Emerging approaches explore radical-mediated amination to functionalize tertiary carbons. For example, photoredox catalysis with cerium(IV) ammonium nitrate (CAN) enables direct C–H amination of 2-(4-bromophenyl)-2-methylpropanoate esters.
Advantages :
-
Avoids harsh acidic/basic conditions
-
Compatible with Boc protection post-amination
Industrial-Scale Production Considerations
Solvent and Waste Management
The patent US20120309973A1 emphasizes replacing carbon tetrachloride with toluene and heptane for extraction. A typical batch processes 275 kg of substrate, generating 6875 L of aqueous waste, which is neutralized before disposal.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or ketones.
Reduction: Reduction of the bromophenyl group can lead to the formation of phenyl derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Phenyl derivatives.
Substitution: Azido or thiol-substituted compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H20BrNO4
- Molecular Weight : 358.23 g/mol
- IUPAC Name : methyl (2S)-3-(4-bromophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate
The compound features a bromophenyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a methylpropanoic acid moiety, which contribute to its unique reactivity and potential applications in various chemical reactions.
Synthetic Applications
3-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoic acid serves as an important building block in organic synthesis. Its applications include:
- Peptide Synthesis : The compound can be utilized as an amino acid derivative in peptide coupling reactions. The Boc protecting group allows for selective deprotection under mild conditions, facilitating the formation of peptides with desired sequences .
- Chiral Auxiliaries : It can act as a chiral auxiliary in asymmetric synthesis, aiding in the formation of enantiomerically pure compounds.
Medicinal Chemistry
The bromophenyl group enhances the compound's biological activity through potential interactions with biological targets. Its applications in medicinal chemistry include:
- Drug Development : The compound's structure allows it to be modified into various drug candidates. For instance, derivatives of this compound have been explored for their potential as inhibitors in enzyme-catalyzed reactions .
- Biological Assays : It can be used in biological assays to study the effects of brominated compounds on cellular processes or enzyme activities, potentially leading to the development of new therapeutic agents .
Case Study 1: Peptide Synthesis
In a study focused on synthesizing bioactive peptides, researchers used 3-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoic acid as a key intermediate. The Boc protecting group enabled efficient coupling with other amino acids using standard coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), resulting in high yields of the desired peptides.
Case Study 2: Enzyme Inhibition
A research project investigated the inhibitory effects of various brominated amino acids, including this compound, on specific enzymes involved in metabolic pathways. The findings indicated that the presence of the bromophenyl group significantly enhanced binding affinity to the enzyme's active site, suggesting its potential as a lead compound for drug design targeting metabolic disorders .
Comparison with Analogous Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(4-Chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoic acid | Chlorine instead of Bromine | Different electronic properties affecting reactivity |
| 3-(4-Fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoic acid | Fluorine instead of Bromine | Potentially different biological activities due to fluorine's electronegativity |
The unique properties imparted by the bromine atom in 3-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoic acid can lead to different reactivities and biological activities compared to its analogs .
Mechanism of Action
The mechanism by which 3-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoic acid exerts its effects depends on its specific application. In enzymatic reactions, it may act as a competitive inhibitor or substrate analog, binding to the active site of the enzyme and interfering with its normal function. The bromophenyl group can interact with hydrophobic pockets, while the amino acid backbone can form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The target compound is compared below with analogs differing in substituents, functional groups, or backbone modifications.
Table 1: Comparative Structural Analysis
Physicochemical and Reactivity Differences
- Lipophilicity: The bromophenyl group in the target compound increases logP compared to non-aromatic analogs (e.g., 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid) . The methyl ester derivative () further enhances lipophilicity, favoring membrane permeability in drug candidates .
- Acidity : The carboxylic acid group (pKa ~4-5) in the target compound contrasts with ester derivatives (pKa ~10.5 for methyl ester in ), affecting solubility and reaction conditions .
- 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid in ) .
Q & A
Q. Q1. What are common synthetic routes for introducing the tert-butoxycarbonyl (Boc) protecting group to amino acids with bromophenyl substituents?
Methodological Answer: The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaHCO₃ or DMAP) in solvents like THF or dichloromethane. For bromophenyl derivatives, the amino group is protected before or after coupling the aromatic moiety. For example, in analogous compounds, Boc protection is achieved under anhydrous conditions to avoid premature deprotection . Post-coupling, the Boc group remains stable during subsequent reactions, such as ester hydrolysis using LiOH in THF/water mixtures .
Q. Q2. How can researchers purify 3-(4-bromophenyl)-Boc-protected propanoic acid derivatives to achieve high yields and purity?
Methodological Answer: Purification often involves a combination of liquid-liquid extraction (e.g., using ethyl acetate and aqueous phases) and chromatography. Preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) is recommended for isolating stereoisomers or removing byproducts. For example, compounds with similar structures are purified to >95% purity using reverse-phase HPLC .
Q. Q3. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Key for confirming the Boc group (tert-butyl signals at ~1.4 ppm in 1H NMR) and bromophenyl aromatic protons (doublets near 7.2–7.6 ppm).
- LC/MS : Validates molecular weight (e.g., [M+H]+ for C₁₅H₁₉BrNO₄ would be ~362.05) and detects impurities .
- IR Spectroscopy : Confirms carbonyl stretches from the Boc group (~1680–1720 cm⁻¹) and carboxylic acid (~2500–3300 cm⁻¹ broad peak) .
Advanced Research Questions
Q. Q4. How can researchers optimize coupling reactions involving sterically hindered 2-methylpropanoic acid derivatives?
Methodological Answer: Steric hindrance from the 2-methyl group may reduce coupling efficiency. Strategies include:
- Using DCC/DMAP or HATU as coupling agents to activate the carboxylic acid.
- Employing polar aprotic solvents (e.g., DMF or DCM) to improve solubility.
- Increasing reaction time (e.g., 24–48 hours) and monitoring progress via TLC or LC/MS .
Example: A related Boc-protected amino acid achieved 85% yield after 36 hours in DMF with HATU .
Q. Q5. How do researchers address discrepancies in NMR data for Boc-protected compounds with bromophenyl groups?
Methodological Answer: Discrepancies may arise from rotameric conformations of the Boc group or bromine’s electron-withdrawing effects. Solutions include:
Q. Q6. What strategies mitigate solubility challenges during Boc deprotection in bromophenyl-containing compounds?
Methodological Answer: Boc deprotection with TFA in DCM can precipitate hydrophobic bromophenyl intermediates. To improve solubility:
Q. Q7. How can stereochemical integrity be maintained during synthesis of chiral 2-methylpropanoic acid derivatives?
Methodological Answer:
- Use chiral HPLC or SFC to separate enantiomers.
- Employ asymmetric catalysis (e.g., Evans oxazolidinones) during alkylation of the amino acid backbone.
- Monitor racemization via circular dichroism (CD) or polarimetry at each synthetic step .
Safety and Stability Considerations
Q. Q8. What are critical storage conditions for this compound to prevent degradation?
Methodological Answer:
Q. Q9. How should researchers handle hazards associated with bromophenyl intermediates?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
